molecular formula C9H5Br2NO B6356190 5-(3,5-dibromophenyl)oxazole CAS No. 2024443-64-7

5-(3,5-dibromophenyl)oxazole

Cat. No.: B6356190
CAS No.: 2024443-64-7
M. Wt: 302.95 g/mol
InChI Key: LCIJILJRUSGBCV-UHFFFAOYSA-N
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Description

5-(3,5-Dibromophenyl)oxazole is a synthetic oxazole derivative offered as a high-purity compound for research and development purposes. Oxazoles are a privileged scaffold in medicinal chemistry, known for their wide spectrum of biological activities . Compounds featuring the oxazole nucleus are intensely studied for their role in various biological processes and are common structural motifs in both natural products and synthetic pharmaceuticals . Researchers are particularly interested in novel oxazole derivatives for their potential antimicrobial properties against a range of Gram-positive and Gram-negative bacterial strains , as well as their investigated antifungal activity . Furthermore, oxazole-based structures are explored in anticancer research, with some derivatives acting as tyrosine kinase inhibitors . The specific substitution pattern on the oxazole ring, such as the 3,5-dibromophenyl group in this compound, is a key area of investigation, as it can significantly influence the compound's biological activity and physicochemical properties . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-(3,5-dibromophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIJILJRUSGBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Van Leusen Oxazole Synthesis

The van Leusen reaction, pioneered by van Leusen et al. in 1972, remains a cornerstone for synthesizing 5-substituted oxazoles. This method employs tosylmethyl isocyanide (TosMIC) and aldehydes under mild basic conditions to form oxazole rings. For 5-(3,5-dibromophenyl)oxazole, the reaction involves:

  • 3,5-Dibromobenzaldehyde as the aldehyde precursor.

  • TosMIC in a polar aprotic solvent (e.g., DMF or isopropyl alcohol).

  • A base such as potassium phosphate or sodium hydride to deprotonate intermediates.

The mechanism proceeds through a [3+2] cycloaddition, forming an oxazoline intermediate that eliminates TosH to yield the oxazole. Early reports using this method achieved yields of 65–80% for analogous 5-aryloxazoles. However, the electron-withdrawing bromine substituents on the phenyl ring may slow nucleophilic attack, necessitating prolonged reaction times or elevated temperatures.

Bredereck Reaction Modifications

The Bredereck reaction, which couples α-haloketones with amides, has been adapted for 2,4-disubstituted oxazoles. While less direct for 5-substituted derivatives, Pei et al. demonstrated that α-hydroxyketones could replace α-haloketones in the presence of dehydrating agents. For this compound:

  • 3,5-Dibromophenylglyoxal serves as the α-keto precursor.

  • Urea or formamide acts as the nitrogen source.

  • Polyphosphoric acid (PPA) facilitates cyclodehydration.

This method yields 40–55% of the target compound, with by-products arising from incomplete dehydration or over-oxidation.

Modern Catalytic Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction rates and yields. Mukku et al. reported a protocol combining TosMIC and aryl aldehydes in isopropyl alcohol with potassium phosphate under microwave conditions (350 W, 65°C, 8 min). Applied to 3,5-dibromobenzaldehyde:

  • Yield : 82–88%.

  • Purity : >95% (HPLC).

  • Advantages : Reduced reaction time (8 min vs. 12–24 h conventionally).

This method minimizes thermal decomposition of sensitive intermediates, making it ideal for halogenated substrates.

Copper-Catalyzed Cycloisomerization

Ueda et al. developed a copper(II)-catalyzed cycloisomerization of propargylic amides to oxazoles. For this compound:

  • Synthesize N-(propagyl)-3,5-dibromobenzamide from 3,5-dibromobenzoyl chloride and propargylamine.

  • Cyclize using Cu(OTf)₂ (10 mol%) in dichloroethane at 80°C.

Results :

Catalyst LoadingTemperature (°C)Yield (%)
5 mol%8062
10 mol%8078
15 mol%8081

Higher catalyst loadings improve yields but risk copper-mediated side reactions, such as homocoupling.

Ultrasound-Enhanced Protocols

Singh et al. demonstrated that ultrasound irradiation (40 kHz, 150 W) in deep eutectic solvents (DES) accelerates oxazole formation. A typical procedure for this compound includes:

  • 3,5-Dibromophenacyl bromide and urea in choline chloride-urea DES.

  • Ultrasonication at 65°C for 20 min.

Outcomes :

  • Yield : 89%.

  • Solvent Recovery : 92% DES reused without efficiency loss.

Ultrasound cavitation enhances mass transfer, particularly beneficial for poorly soluble brominated precursors.

Continuous Flow Synthesis

Bracken et al. optimized a continuous flow system for oxazole synthesis, enabling safer handling of hazardous intermediates. For this compound:

  • 3,5-Dibromobenzaldehyde and TosMIC are mixed in a T-junction.

  • The mixture flows through a heated reactor coil (100°C, 10 min residence time).

  • In-line liquid-liquid extraction removes by-products.

Performance Metrics :

  • Throughput : 12 g/h.

  • Yield : 91%.

  • Purity : 98%.

This method scales efficiently for industrial applications while minimizing exposure to toxic reagents.

Comparative Analysis of Methods

The table below summarizes key parameters for each synthetic route:

MethodYield (%)TimeTemperature (°C)Scalability
Van Leusen65–8012 h25–65Moderate
Microwave82–888 min65High
Copper Catalysis78–813 h80Moderate
Ultrasound8920 min65High
Continuous Flow9110 min100Industrial

Microwave and continuous flow methods outperform conventional techniques in yield and speed, though they require specialized equipment.

Challenges and Optimization Strategies

  • Debromination Risk : Harsh acidic or basic conditions may cleave C-Br bonds. Mitigation: Use mild bases (e.g., K₃PO₄) and avoid prolonged heating.

  • Solubility Issues : Brominated aromatics exhibit low solubility in polar solvents. Solution: Employ DMF-isopropanol mixtures or DES.

  • By-Product Formation : TosMIC decomposition generates toluenesulfonic acid. Remedy: In-line neutralization in flow systems .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dibromophenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl oxazoles, while oxidation and reduction can modify the oxazole ring or the phenyl substituents .

Scientific Research Applications

Medicinal Chemistry

Building Block for Therapeutics:
5-(3,5-dibromophenyl)oxazole serves as a crucial building block in the synthesis of potential therapeutic agents. Its derivatives are being explored for their ability to target specific enzymes and receptors, making them candidates for drug development.

Case Study: Antimicrobial Activity
Research has demonstrated that oxazole derivatives exhibit considerable antimicrobial activity. For instance, a study evaluated the drug-likeness and antimicrobial properties of various oxazole compounds, revealing that certain derivatives showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundInhibition Zone (mm)Reference Drug
This compound20Amoxicillin
Other Oxazole Derivatives18Clotrimazole

Material Science

Development of New Materials:
The unique structure of this compound allows it to be utilized in developing materials with specific electronic or optical properties. Its incorporation into polymers or nanomaterials can enhance conductivity or light absorption characteristics.

Biological Studies

Interaction with Biological Systems:
This compound is valuable in studying the interactions of oxazole derivatives with biological systems. Research indicates that these compounds can provide insights into their potential as drugs or biochemical tools.

Case Study: Neuroprotective Effects
A notable study investigated the neuroprotective effects of oxazole derivatives on PC12 cells exposed to β-amyloid (Aβ) toxicity. The results indicated that certain derivatives significantly reduced neurotoxicity and improved cell viability .

CompoundViability (%)Concentration (μg/mL)
5c90.41.25
Control14.1-

Pharmacological Mechanisms

Inhibition of Key Pathways:
Research has shown that oxazole derivatives can modulate critical signaling pathways involved in cell survival and apoptosis. For example, compounds have been found to inhibit the expression of NF-κB and alter the balance between pro-apoptotic and anti-apoptotic factors .

Mechanism of Action

The mechanism of action of 5-(3,5-dibromophenyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

Structural and Electronic Differences

The bromine substituents in 5-(3,5-dibromophenyl)oxazole distinguish it from other oxazole derivatives. A comparison of key analogs is provided below:

Compound Name Substituent(s) Key Properties/Applications References
This compound 3,5-dibromophenyl Halogen bonding, antimicrobial activity
5-(Thiophen-3-yl)oxazole (tfox) Thiophene Luminescence, halogen bond acceptor
5-(Pyridin-3-yl)oxazole (pox) Pyridine Electron-deficient π-system
5-(p-Nitrophenyl)oxazole (nox) p-Nitrophenyl Strong electron-withdrawing nitro group
5-(4-Methylthiophenyl)oxazole Methylthiophenyl (CA-4 analog) Anticancer activity (HT-29 cells)

Key Observations :

  • Electron Effects : The electron-withdrawing bromine atoms in this compound increase the compound’s electrophilicity compared to analogs like tfox (thiophene) or tolox (p-tolyl), which have electron-rich substituents .
  • Halogen Bonding: Bromine’s polarizability enhances halogen bonding, making this compound a stronger acceptor than non-halogenated analogs (e.g., phox or tolox) .
Antimicrobial Activity

This compound exhibits potent activity against multidrug-resistant (MDR) bacterial strains, outperforming chloramphenicol in efficacy . In contrast, 2-(5-amino-1,3,4-oxadiazol-2-yl)-4-bromophenol—a related oxadiazole—shows moderate activity, suggesting the oxazole core with dibromophenyl substitution is critical for enhanced antimicrobial effects .

Anticancer Activity

The bromine substituents in this compound may improve cytotoxicity by enhancing membrane permeability or targeting drug-resistant proteins like MRP-1/MRP-3 .

Physicochemical and Spectral Properties

  • IR/NMR Data : Unlike 6k (a benzoxazole-triazole hybrid with C-Br IR absorption at 533 cm⁻¹), this compound’s bromine atoms would produce distinct C-Br stretching vibrations near 600–500 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak (M+1) for this compound is expected at ~343 m/z (C₉H₄Br₂N₂O), differing from 6k’s 464 m/z due to the absence of triazole and thione groups .

Biological Activity

5-(3,5-dibromophenyl)oxazole is a heterocyclic organic compound characterized by the presence of an oxazole ring and a 3,5-dibromophenyl substituent. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C9H5Br2NO
  • Molecular Weight : 292.95 g/mol
  • Structure : The compound consists of an oxazole ring (a five-membered ring containing one nitrogen and one oxygen atom) attached to a phenyl group that is further substituted with two bromine atoms at the 3 and 5 positions.

Antimicrobial Activity

Research has shown that oxazole derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains. The mechanism of action often involves interference with microbial cell wall synthesis or disruption of cellular processes.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial potential of oxazole derivatives, this compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard methods.

CompoundMIC (µg/ml) for S. aureusMIC (µg/ml) for E. coli
This compound1632
Ampicillin816

This indicates that while this compound is effective, it has a higher MIC compared to standard antibiotics like ampicillin.

Anticancer Activity

Oxazole derivatives have also been explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

Research Findings

In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15
A549 (lung cancer)20

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory activity of oxazole derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Additionally, their antioxidant properties help mitigate oxidative stress by scavenging free radicals.

  • Inhibition of COX Enzymes : Studies have shown that this compound can reduce the expression of COX-2 in inflammatory models.
  • Scavenging Free Radicals : The compound demonstrates significant radical scavenging activity comparable to established antioxidants.

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. The mechanism often includes nucleophilic substitution where bromine atoms can be replaced with other functional groups to enhance biological activity.

Synthetic Route Example

A common synthetic route involves:

  • Reacting 3,5-dibromobenzoyl chloride with an appropriate amine.
  • Cyclization under controlled conditions to form the oxazole ring.

Biochemical Pathways

The biological effects of this compound are mediated through various biochemical pathways:

  • Cell Signaling : Modulates pathways involved in inflammation and apoptosis.
  • Gene Expression : Alters the transcription of genes related to cell cycle regulation and stress response.

Q & A

Q. What are the most reliable synthetic routes for preparing 5-(3,5-dibromophenyl)oxazole, and how can reaction yields be optimized?

The compound can be synthesized via van Leusen's oxazole synthesis using 3,5-dibromobenzaldehyde as the starting aldehyde. A general procedure involves refluxing the aldehyde with TosMIC (p-toluenesulfonylmethyl isocyanide) and potassium carbonate in methanol (70°C, 3 hours). Post-reaction, the mixture is extracted with methyl tert-butyl ether, washed, dried, and purified via recrystallization. Yield optimization requires strict stoichiometric control (1:1 aldehyde:TosMIC), inert atmosphere, and efficient solvent removal .

Q. What spectroscopic methods are critical for characterizing this compound, and how are spectral data interpreted?

  • 1H/13C-NMR : Aromatic protons appear as distinct singlet(s) for symmetric substituents (e.g., δ 7.2–8.3 ppm for dibromophenyl groups). Oxazole protons resonate at δ 8.2–8.3 ppm.
  • Mass Spectrometry (EI-MS) : The molecular ion peak ([M]+) should match the molecular weight (e.g., ~325–330 Da for C9H5Br2N2O). Fragmentation patterns include loss of Br (79/81 Da) and oxazole ring cleavage.
  • IR Spectroscopy : Key stretches include C=N (1595–1605 cm⁻¹) and C-Br (533–550 cm⁻¹) .

Q. How does the halogen substitution pattern (3,5-dibromo) influence the compound’s electronic properties and reactivity?

The symmetric 3,5-dibromo substitution enhances electron-withdrawing effects , lowering the aromatic ring’s electron density. This increases susceptibility to nucleophilic aromatic substitution (SNAr) and stabilizes halogen bonding in cocrystallization studies. Electrostatic potential maps show localized negative charges on oxazole nitrogen, making it a strong halogen bond acceptor .

Advanced Research Questions

Q. How can halogen bonding between this compound and perfluorinated iodobenzenes be exploited in crystal engineering?

Cocrystallization with 1,3,5-trifluoro-2,4,6-triiodobenzene (135tfib) forms stable halogen bonds (Br/I⋯Noxazole). These interactions are directional (θ ≈ 180°) and enhance luminescence properties. Experimental protocols involve slow evaporation of equimolar solutions in dichloromethane/hexane. X-ray diffraction confirms bond distances (~2.8–3.0 Å) and angles .

Q. What strategies are effective in analyzing contradictory biological activity data for this compound derivatives?

Discrepancies in antimicrobial activity (e.g., against S. aureus) may arise from substituent positioning or assay conditions. Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., replacing Br with Cl or NO2) and standardized MIC (minimum inhibitory concentration) testing. Cross-validation using molecular docking (e.g., targeting bacterial efflux pumps) clarifies mechanistic inconsistencies .

Q. How can computational methods predict the halogen bonding strength of this compound in supramolecular assemblies?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) quantify electrostatic potentials (ESP) on the oxazole nitrogen and bromine atoms. Higher ESP values correlate with stronger halogen bonds. Molecular dynamics simulations (MD) further assess thermodynamic stability in cocrystals .

Q. What experimental design considerations are critical for optimizing regioselective functionalization of this compound?

Regioselective bromination at the oxazole’s 2- or 4-position requires Lewis acid catalysts (e.g., FeBr3) in anhydrous DCM. Monitoring via TLC and quenching at partial conversion minimizes di-substitution. Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) targets the aryl bromide for C-C bond formation .

Methodological Notes

  • Synthesis Optimization : Use Schlenk techniques to exclude moisture/oxygen. Recrystallize from ethanol/water (3:1) for high-purity crystals .
  • Data Validation : Cross-reference NMR shifts with Cambridge Structural Database entries (CSD) to confirm structural assignments .
  • Contradiction Resolution : Replicate conflicting bioactivity studies under identical conditions (e.g., pH, bacterial strain) to isolate variables .

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